molecular formula C15H12ClN3O2 B1340623 Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate CAS No. 874779-81-4

Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate

Cat. No.: B1340623
CAS No.: 874779-81-4
M. Wt: 301.73 g/mol
InChI Key: SZFUCWJLBGKEGP-UHFFFAOYSA-N
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Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate can be compared with other imidazo[1,2-b]pyridazine derivatives, such as:

Biological Activity

Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate (C15H12ClN3O2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into its biological properties, synthesis, and implications for drug development.

Chemical Structure and Properties

This compound features a unique imidazo[1,2-b]pyridazine core with a chloro group and an ethyl ester at the carboxyl position. Its molecular weight is approximately 301.73 g/mol. The presence of the chloro and carboxylate functional groups contributes to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which may include:

  • Formation of the Imidazo[1,2-b]pyridazine core : This step often utilizes cyclization reactions involving appropriate precursors.
  • Substitution reactions : The introduction of the chloro and ethyl ester groups can be achieved through electrophilic substitution methods.
  • Purification : Techniques such as recrystallization or chromatography are used to purify the final product.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of imidazo[1,2-b]pyridazines possess significant antimicrobial properties against various pathogens.
  • Anthelmintic Activity : A specific study demonstrated that related compounds exhibited potent in vitro anthelmintic activity against Haemonchus contortus, with LD(99) values comparable to commercial nematocides like Ivermectin .
  • Kinase Inhibition : The compound's structural similarity to known kinase inhibitors suggests potential applications in cancer therapy by selectively inhibiting kinase activity .

The mechanisms underlying the biological activities of this compound remain an area of active investigation. Potential mechanisms include:

  • Interaction with DNA/RNA : Its structural characteristics allow it to interact with nucleic acids, potentially disrupting their function.
  • Binding Affinity Studies : Research indicates that this compound may bind effectively to specific protein targets, influencing various signaling pathways crucial for cell proliferation and survival .

Comparative Analysis

To better understand its uniqueness, a comparison with other related compounds is provided below:

Compound NameMolecular FormulaSimilarity IndexUnique Features
Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylateC9H8ClN3O20.98Lacks phenyl group
6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acidC8H7ClN3O20.93No ethyl group
Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylateC15H12ClN3O20.88Different substitution pattern
Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylateC13H16ClN3O20.85Tert-butyl substitution

This table illustrates the distinct features of this compound compared to other derivatives.

Case Studies

Several case studies have highlighted the compound's potential:

  • Antimicrobial Efficacy : A study evaluating various derivatives showed that certain modifications enhanced antimicrobial potency significantly.
    • Findings : Compounds with electron-withdrawing groups exhibited improved activity against Gram-positive bacteria.
  • Anthelmintic Activity : Research on related imidazo[1,2-b]pyridazines indicated effective action against parasitic infections.
    • Results : The most active derivatives had LD(99) values significantly lower than traditional treatments .

Properties

IUPAC Name

ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2/c1-2-21-15(20)14-13(10-6-4-3-5-7-10)17-12-9-8-11(16)18-19(12)14/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFUCWJLBGKEGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1N=C(C=C2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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